7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate furan derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the efficient production of high-purity 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted benzopyran compounds, each with distinct chemical and physical properties .
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates signaling pathways related to antioxidant defense and inflammatory response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Flavone, 5-hydroxy-3,3’,4’,6,7-pentamethoxy-
- Artemetin
- Artemisetin
- Erianthin
- 5-Hydroxy-3,6,7,3’,4’-pentamethoxyflavone .
Uniqueness
7-(3,4-Dimethoxyphenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95277-26-2 |
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Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C19H14O5/c1-21-15-4-3-11(8-19(15)22-2)17-9-14(20)13-7-12-5-6-23-16(12)10-18(13)24-17/h3-10H,1-2H3 |
InChI Key |
BRZNASDQWSEEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C4C(=C3)C=CO4)OC |
Origin of Product |
United States |
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